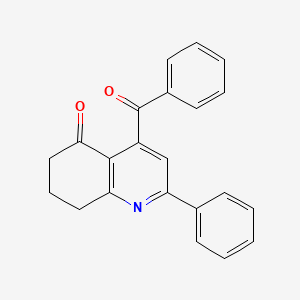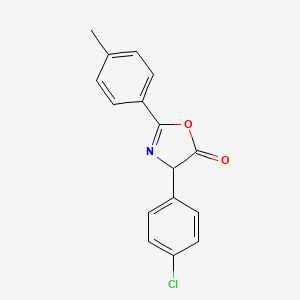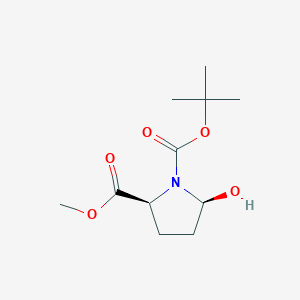![molecular formula C22H20CuN4O4-2 B12891636 Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
Bis[D-tryptophanato(O,N)]copper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[D-tryptophanato(O,N)]copper(II): is a coordination complex composed of copper ions (Cu²⁺) coordinated with two D-tryptophanato ligands. These ligands are derived from the amino acid tryptophan, which plays essential roles in protein synthesis and various biological processes.
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.
Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.
Solvents: Water, methanol, or other polar solvents.
Temperature: Typically at room temperature or slightly elevated.
pH: The pH of the reaction mixture influences the stability of the complex.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactivity::
Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.
Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.
Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).
Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).
Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).
Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.
Oxidation: Cu³⁺ complexes.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.
Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).
Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.
Comparación Con Compuestos Similares
Cu(II) Complexes: Compare with other copper(II) complexes (e.g., Cu(II) acetate, Cu(II) chloride).
Tryptophan Complexes: Highlight the unique features of Bis[D-tryptophanato(O,N)]copper(II) compared to other tryptophan-based complexes.
Propiedades
Fórmula molecular |
C22H20CuN4O4-2 |
|---|---|
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
copper;2-azanidyl-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2 |
Clave InChI |
XQKSZAAOLFDXNA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
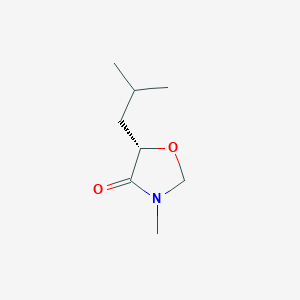
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
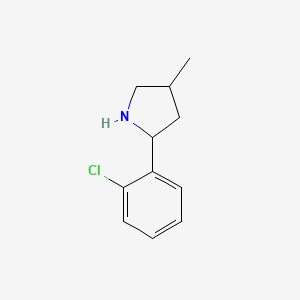
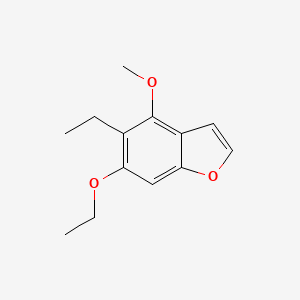
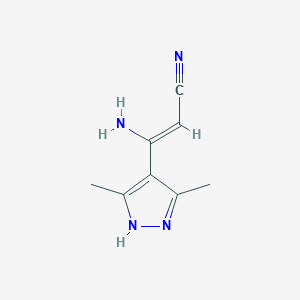

![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
